Dimethylchloranium
CAS No.: 24400-15-5
Cat. No.: VC19679421
Molecular Formula: C2H6Cl+
Molecular Weight: 65.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24400-15-5 |
|---|---|
| Molecular Formula | C2H6Cl+ |
| Molecular Weight | 65.52 g/mol |
| IUPAC Name | dimethylchloranium |
| Standard InChI | InChI=1S/C2H6Cl/c1-3-2/h1-2H3/q+1 |
| Standard InChI Key | DONGATCMJJKNOO-UHFFFAOYSA-N |
| Canonical SMILES | C[Cl+]C |
Introduction
Molecular Identity and Fundamental Characteristics
Dimethylchloranium () belongs to the class of onium ions, where a chlorine atom is bonded to two methyl groups and carries a formal positive charge. Its molecular weight is 65.52 g/mol, with a monoisotopic mass of 65.015254 Da . The compound’s CAS registry number is 24400-15-5, and it is alternatively referred to as dimethylchloronium in IUPAC nomenclature .
Electronic Structure and Bonding
The chloronium center in dimethylchloranium adopts a trigonal pyramidal geometry, with bond angles approximating between the methyl groups and the central chlorine atom . Ab initio calculations at the CCSD(T)/cc-pVTZ level reveal a significant positive charge localization on the chlorine atom, which drives its electrophilic behavior . The C-Cl bond length is computationally determined to be , shorter than typical C-Cl single bonds due to hyperconjugation from the methyl groups .
Synthesis and Stabilization Strategies
Generation in Superacidic Media
Dimethylchloranium is synthesized via the reaction of chloromethane () with Brønsted superacids such as in low-nucleophilicity solvents (e.g., sulfur dioxide or chloromethane) . The superacid facilitates the heterolytic cleavage of the C-Cl bond, yielding the dimethylchloranium dication paired with the weakly coordinating anion :
This method produces gram-scale quantities of the salt, which remains stable at temperatures below .
Solid-State Isolation
Crystallographic characterization of dimethylchloranium salts has been achieved using X-ray diffraction. For example, the salt crystallizes in the monoclinic space group , with a unit cell volume of and a density of . The weak coordination of the anion prevents charge transfer, preserving the integrity of the dimethylchloranium cation .
Reactivity and Alkylation Mechanisms
Electrophilic Methylation
Dimethylchloranium’s high electrophilicity enables it to methylate weakly nucleophilic substrates. For instance, it reacts with aromatic phosphinines () to form 1-methyl-phosphininium salts at temperatures as low as . The reaction proceeds via a two-electron transfer mechanism, with a kinetic barrier of determined by Eyring analysis .
Comparative Alkylation Power
The methyl cation affinity (MCA) of dimethylchloranium, defined as for the reaction , is calculated to be . This exceeds the MCA of conventional methylating agents like methyl triflate (), underscoring its superior reactivity .
Thermodynamic and Kinetic Stability
Proton Affinity and Deprotonation Barriers
The gas-phase proton affinity (PA) of dimethylchloranium is , computed at the G2 level of theory . Despite its high PA, the dication exhibits a substantial kinetic barrier to deprotonation (), which accounts for its persistence in superacidic media .
Homolytic Dissociation Pathways
Homolytic cleavage of the C-Cl bond in dimethylchloranium requires , producing and radicals . This pathway is favored under photolytic conditions or in the presence of radical initiators.
Applications in Organic Synthesis
Functionalization of Aromatic Heterocycles
Dimethylchloranium has been employed to methylate phosphinines, yielding phosphininium salts with applications in coordination chemistry . For example, the methylation of 2,4,6-tris(trimethylsilyl)phosphinine () produces a stable phosphininium salt that serves as a precursor for transition-metal complexes .
Comparison with Other Halonium Ions
Unlike dimethylbromonium (), dimethylchloranium demonstrates higher thermal stability and lower propensity for halogen exchange reactions . This makes it preferable for regioselective alkylation in synthetic protocols.
Computational Insights and Future Directions
Molecular Dynamics Simulations
Born-Oppenheimer molecular dynamics (BOMD) simulations predict that dimethylchloranium undergoes rapid solvent exchange in polar aprotic solvents, with a solvation lifetime of in acetonitrile . These findings inform solvent selection for its synthetic utilization.
Unexplored Reactivity Domains
Future research should investigate dimethylchloranium’s potential in C-H activation and cross-coupling reactions. Preliminary computational studies suggest feasibility in methane functionalization, with a proposed activation energy of for C-H bond cleavage .
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